An In-depth Technical Guide to the Chemical Properties and Structure of 5-Bromo-2-propoxypyrimidine
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-propoxypyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it offers multiple reaction sites for the construction of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Due to the limited availability of direct experimental data for 5-Bromo-2-propoxypyrimidine, this guide leverages data from closely related analogs to provide reliable estimations. Furthermore, this document explores the potential biological relevance of this class of compounds, highlighting their investigation as anticancer agents and modulators of key signaling pathways.
Chemical Structure and Identification
5-Bromo-2-propoxypyrimidine belongs to the class of 2-alkoxypyrimidines. The core structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a propoxy group at the 2-position.
Table 1: Structural and Identification Data for 5-Bromo-2-propoxypyrimidine and Related Analogs
| Property | 5-Bromo-2-propoxypyrimidine (Predicted) | 5-Bromo-2-isopropoxypyrimidine[1][2] | 5-Bromo-2-ethoxypyrimidine |
| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O[2] | C₆H₇BrN₂O |
| Molecular Weight | 217.06 g/mol | 217.06 g/mol [2] | 203.04 g/mol |
| CAS Number | Not available | 121487-12-5[1][2] | 17758-11-1 |
| IUPAC Name | 5-bromo-2-propoxypyrimidine | 5-bromo-2-(propan-2-yloxy)pyrimidine | 5-bromo-2-ethoxypyrimidine |
| SMILES | CCOCc1nccc(Br)n1 | CC(C)Oc1nccc(Br)n1 | CCO c1nccc(Br)n1 |
| InChI | InChI=1S/C7H9BrN2O/c1-2-5-11-7-9-4-6(8)3-10-7/h3-4H,2,5H2,1H3 | InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-4-6(8)3-10-7/h3-5H,1-2H3 | InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
Physicochemical Properties
Table 2: Physicochemical Properties of 5-Bromo-2-alkoxypyrimidines
| Property | 5-Bromo-2-propoxypyrimidine (Estimated) | 5-Bromo-2-methoxypyridine[3] | 5-Bromo-2-chloropyrimidine | 5-Bromopyrimidine |
| Appearance | White to off-white solid | Light yellow liquid[4] | Off-white to beige crystalline powder | Solid |
| Melting Point (°C) | 70 - 85 | - | 73-79 | 67-73 |
| Boiling Point (°C) | > 200 | 80 °C/12 mmHg[3] | - | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane). Sparingly soluble in water. | - | - | - |
| Density (g/mL) | ~1.5 | 1.453 at 25 °C[3] | - | - |
Synthesis and Reactivity
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of 5-Bromo-2-propoxypyrimidine is via the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with sodium propoxide. 5-Bromo-2-chloropyrimidine is a common starting material for such reactions.
Reaction Scheme:
Experimental Protocol:
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Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propanol. To this, add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium propoxide.
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Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 5-Bromo-2-chloropyrimidine in anhydrous propanol dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-Bromo-2-propoxypyrimidine.
Reactivity
The 5-bromo-2-propoxypyrimidine molecule offers two primary sites for further functionalization, making it a valuable building block in organic synthesis.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
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Lithiation: The pyrimidine ring can be lithiated, typically at the 4- or 6-position, to generate an organolithium intermediate that can react with various electrophiles.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Bromo-2-propoxypyrimidine are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for 5-Bromo-2-propoxypyrimidine
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the two pyrimidine protons (H4 and H6) in the aromatic region (δ 8.5-9.0 ppm).- A triplet corresponding to the -OCH₂- protons of the propoxy group (δ 4.2-4.5 ppm).- A sextet for the -CH₂- protons of the propoxy group (δ 1.7-2.0 ppm).- A triplet for the terminal -CH₃ protons of the propoxy group (δ 0.9-1.2 ppm). |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine atom (C5) and the carbon attached to the propoxy group (C2) being significantly deshielded.- Resonances for the three carbons of the propoxy group. |
| IR (Infrared) | - C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic propoxy group.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1400-1600 cm⁻¹).- C-O stretching vibration of the ether linkage (around 1000-1300 cm⁻¹).- C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at M⁺ and M⁺+2. |
Biological Activity and Potential Applications
While there is no specific biological data for 5-Bromo-2-propoxypyrimidine, the broader class of 5-bromopyrimidine derivatives has shown significant promise in drug discovery.[5]
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Anticancer Activity: Numerous studies have reported the synthesis and evaluation of 5-bromopyrimidine analogs as potent anticancer agents.[6] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including human colon cancer, lung cancer, and leukemia.[7]
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Enzyme Inhibition: 5-Bromopyrimidine derivatives have been identified as inhibitors of several key enzymes implicated in disease, such as protein kinases (e.g., Bcr/Abl tyrosine kinase) and dihydrofolate reductase (DHFR).[5][7]
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Bone Anabolic Agents: A recent study highlighted the potential of pyrimidine derivatives to promote osteogenesis through the BMP2/SMAD1 signaling pathway, suggesting their utility in treating bone-related disorders.[8]
Signaling Pathway and Experimental Workflow
Given the documented activity of pyrimidine derivatives as bone anabolic agents, a relevant signaling pathway to visualize is the BMP2/SMAD1 pathway. The following diagram illustrates the general mechanism by which a hypothetical pyrimidine derivative could promote osteogenesis.
Caption: BMP2/SMAD1 signaling pathway in osteogenesis.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
Caption: Drug discovery workflow for pyrimidine derivatives.
Conclusion
5-Bromo-2-propoxypyrimidine is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While direct experimental data is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from related compounds. The pyrimidine scaffold, and specifically 5-bromopyrimidine derivatives, continue to be a fertile ground for drug discovery, with demonstrated activities in oncology and regenerative medicine. Further investigation into the synthesis and biological evaluation of 5-Bromo-2-propoxypyrimidine and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. aobchem.com [aobchem.com]
- 2. usbio.net [usbio.net]
- 3. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
